![molecular formula C7H11N3O2 B13171827 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dihydropyrimidinone core, which is substituted with a hydroxyethyl and a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable pyrimidinone precursor with hydroxyethyl and methylamine reagents. One common method involves the use of 2,4-dihydroxypyrimidine as the starting material, which undergoes a nucleophilic substitution reaction with 2-chloroethanol and methylamine under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidinone derivative.
Substitution: The hydroxyethyl and methylamino groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde derivative, while reduction of the dihydropyrimidinone core can produce a tetrahydropyrimidinone compound.
科学的研究の応用
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dihydropyrimidinone core can also interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares the pyrimidinone core but lacks the hydroxyethyl and methylamino substitutions.
5,6-Disubstituted 2-Aminopyrimidin-4(3H)-ones: These compounds have additional substitutions on the pyrimidinone core, which can alter their biological activity.
Uniqueness
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methylamino groups allows for diverse interactions with other molecules, making it a versatile compound for various applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
4-[2-hydroxyethyl(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-10(2-3-11)6-4-7(12)9-5-8-6/h4-5,11H,2-3H2,1H3,(H,8,9,12) |
InChIキー |
YUHFRFSJVGJDEC-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=CC(=O)NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)
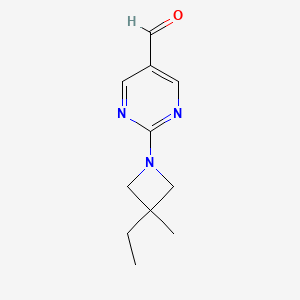
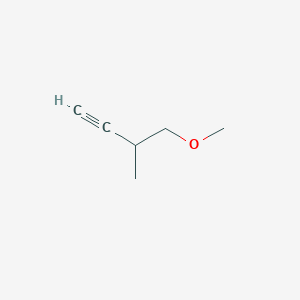
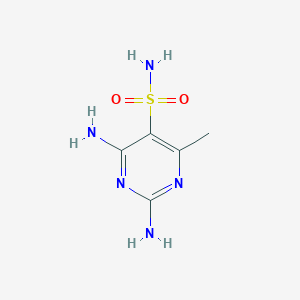

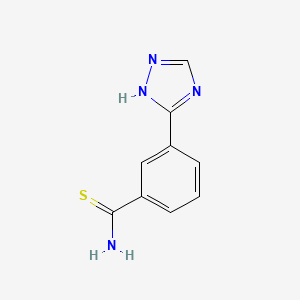
![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
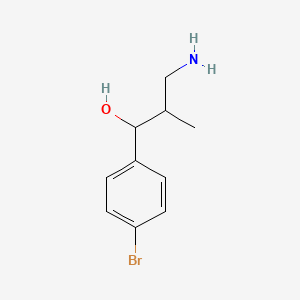
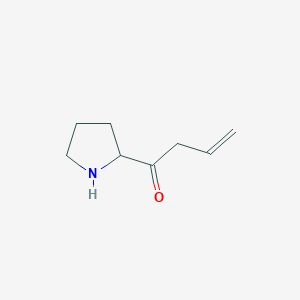

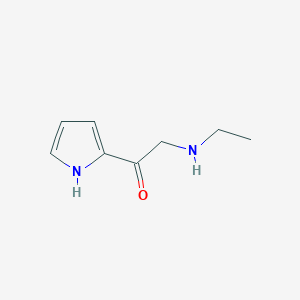
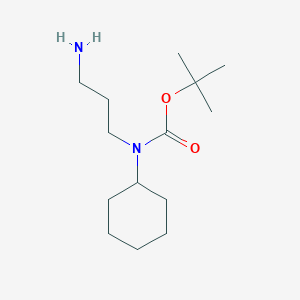

![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
